Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3. This compound is a derivative of pyrrolidine, a five-membered lactam ring, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxopyrrolidine-1-carboxylate with diethyl malonate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxopyrrolidine-1-carboxylate
- Tert-butyl 4-oxopyrrolidine-1-carboxylate
- Tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in the synthesis of specialized organic compounds and in the study of enzyme interactions .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-6-13(7-2)8-10(15)9-14(13)11(16)17-12(3,4)5/h6-9H2,1-5H3 |
InChI Key |
SNVWZXIYQZOCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)CN1C(=O)OC(C)(C)C)CC |
Origin of Product |
United States |
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